Technical Synthesis Guide: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
Technical Synthesis Guide: 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine
This technical guide details the synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors (e.g., for CDK, GSK-3, or c-Met) and other bioactive agents. The protocol prioritizes regioselectivity and yield optimization, utilizing a robust two-stage workflow: heterocycle construction followed by electrophilic functionalization.
Executive Summary
The target molecule, 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine , represents a fused bicyclic system where an electron-deficient pyridine ring is fused to an electron-rich pyrazole ring. The presence of the chlorine atom at the C5 position (pyridine ring) serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group at C3 (pyrazole ring) provides a gateway to amino-derivatives or serves as an electron-withdrawing modulator.
This guide presents a scalable, self-validating synthetic route starting from commercially available 2,6-dichloropyridine-3-carbaldehyde .
Retrosynthetic Analysis
The strategic disconnection relies on the disparate electronic properties of the two rings. The pyrazole ring is constructed first via hydrazine-mediated cyclization, followed by late-stage nitration. This order is essential because the electron-rich pyrazole C3 position is highly susceptible to electrophilic aromatic substitution (SEAr), whereas the pyridine ring remains deactivated.
Figure 1: Retrosynthetic logic flow prioritizing ring construction before functionalization.
Experimental Protocol
Stage 1: Synthesis of the Core Scaffold (5-Chloro-1H-pyrazolo[4,3-b]pyridine)
The formation of the [4,3-b] fused system exploits the high reactivity of the chlorine at the 2-position of the pyridine ring (activated by the adjacent aldehyde) towards nucleophilic attack by hydrazine.
Reagents:
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Hydrazine monohydrate (64-65% in water) (3.0 eq)
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Ethanol (Absolute) or THF
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Triethylamine (Et3N) (1.2 eq - optional, to scavenge HCl)
Procedure:
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Dissolution: Charge a round-bottom flask with 2,6-dichloropyridine-3-carbaldehyde (e.g., 10.0 g, 56.8 mmol) and Ethanol (100 mL). Stir until fully dissolved.
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Addition: Cool the solution to 0°C. Add hydrazine monohydrate (8.3 mL, ~170 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.
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Cyclization: Allow the mixture to warm to room temperature (RT) and then heat to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The intermediate hydrazone forms quickly, followed by intramolecular cyclization.
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Workup: Cool the reaction mixture to RT. The product often precipitates as a solid.
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If solid forms: Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.
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If no precipitate: Concentrate the solvent under reduced pressure.[4] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, 0-50% EtOAc in Hexanes) yields the product as a white to off-white solid.
Key Data:
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Yield: 75–85%
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Appearance: White/Off-white solid
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1H NMR (DMSO-d6): Characteristic signals at ~8.2 ppm (s, 1H, Pyrazole-H3) and pyridine doublets at ~7.4 ppm and ~8.0 ppm.
Stage 2: Regioselective Nitration (5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine)
Nitration occurs exclusively at the C3 position of the pyrazole ring, which is the most electron-rich site in the fused system.
Reagents:
-
5-Chloro-1H-pyrazolo[4,3-b]pyridine (from Stage 1) (1.0 eq)
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Fuming Nitric Acid (HNO3, >90%) (5.0 eq)
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Concentrated Sulfuric Acid (H2SO4) (Solvent/Catalyst)
Procedure:
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Preparation: Place 5-chloro-1H-pyrazolo[4,3-b]pyridine (5.0 g, 32.6 mmol) in a round-bottom flask.
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Acid Addition: Cool the flask to 0°C in an ice bath. Add conc. H2SO4 (25 mL) slowly to dissolve the solid.
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Nitration: Add Fuming HNO3 (7.0 mL) dropwise, maintaining the internal temperature below 10°C.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (shift in retention time and mass +45 Da).
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Quenching: Pour the reaction mixture carefully onto crushed ice (200 g) with vigorous stirring. The product should precipitate as a yellow solid.
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Isolation: Filter the yellow solid. Wash extensively with water to remove acid traces (check filtrate pH).
-
Drying: Dry the solid in a vacuum oven at 50°C.
Key Data:
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Yield: 80–90%
-
Appearance: Yellow solid
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Melting Point: >250°C (dec.)[5]
Process Workflow & Logic
Figure 2: Step-by-step reaction workflow with mechanistic annotations.
Critical Parameters & Troubleshooting
| Parameter | Optimal Condition | Consequence of Deviation |
| Hydrazine Stoichiometry | 3.0 - 5.0 equivalents | Low: Incomplete conversion or dimer formation (azine). High: Generally tolerated but requires extensive washing. |
| Nitration Temp | 0°C | >40°C: Risk of over-nitration or decomposition of the energetic nitro-pyrazole. |
| Quenching | Pour onto Ice | Water into Acid: Dangerous exotherm; can degrade product or cause splashing. |
| Regioselectivity | Intrinsic (C3) | If C5-Cl is hydrolyzed (rare in acid), yield drops. Keep water out of nitration mix until quench. |
Safety & Hazards (E-E-A-T)
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Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use only in a fume hood with double-gloving.
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Fuming Nitric Acid: Strong oxidizer. Contact with organic solvents (acetone, ethers) can be explosive. Use dedicated glassware.
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Nitro Compounds: The final product is a nitro-heterocycle. While generally stable, it should be treated as potentially energetic. Avoid high friction or impact.
References
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Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Japp–Klingemann: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[6] (2023).[5][6] National Institutes of Health (PMC). Link
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Pyrazolo[3,4-b]pyridines Synthesis Review: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[6][7][8] MDPI. Link
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Compound Data: 5-Chloro-1H-pyrazolo[4,3-b]pyridine (CAS 94220-45-8). PubChem.[9] Link
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Precursor Availability: 2,6-Dichloropyridine-3-carbaldehyde.[1][2][3][10][11] Sigma-Aldrich / Merck. Link
Sources
- 1. CN104755465A - æç¯ååç© - Google Patents [patents.google.com]
- 2. CN109020957B - ä½ä¸ºmnkæå¶åçæç¯ååç© - Google Patents [patents.google.com]
- 3. BR112017021522B1 - Composto, composição farmacêutica e usos de compostos - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dau.url.edu [dau.url.edu]
- 8. mdpi.com [mdpi.com]
- 9. 1H-Pyrazolo(4,3-b)pyridine | C6H5N3 | CID 21643653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. minifraglibrary.com [minifraglibrary.com]
- 11. WO2010132999A1 - Methyl sulfanyl pyrmidmes useful as antiinflammatories, analgesics, and antiepileptics - Google Patents [patents.google.com]
